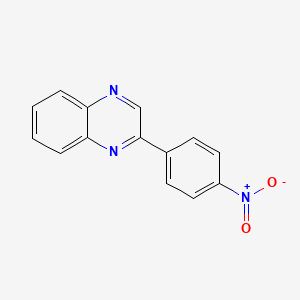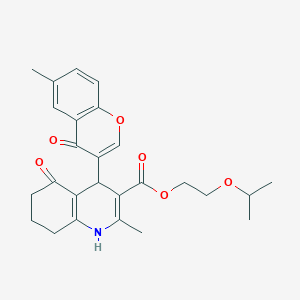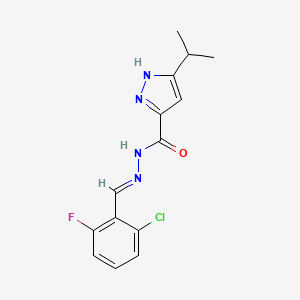
2-(4-Nitrophenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-nitrophenyl group. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)quinoxaline typically involves the condensation of 4-nitroaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-nitroaniline with glyoxal in the presence of a catalyst under reflux conditions . Another approach involves the use of 4-nitrobenzoyl chloride and o-phenylenediamine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(4-Nitrophenyl)chinoxalin durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Oxidation: Der Chinoxalinkern kann unter bestimmten Bedingungen zu Chinoxalin-N-Oxiden oxidiert werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas, Palladium auf Aktivkohle (Pd/C)-Katalysator.
Substitution: Nucleophile wie Amine oder Thiole, oft in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Hauptprodukte, die gebildet werden:
Reduktion: 2-(4-Aminophenyl)chinoxalin.
Substitution: Verschiedene substituierte Chinoxaline, abhängig vom verwendeten Nucleophil.
Oxidation: Chinoxalin-N-Oxide.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)chinoxalin findet eine breite Anwendung in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antikanzerogenen Wirkungen untersucht.
Medizin: Wird als Leitstruktur für die Entwicklung neuer Therapeutika untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Nitrophenyl)chinoxalin variiert je nach Anwendung:
Antimikrobielle Aktivität: Es stört die Synthese der bakteriellen Zellwand und interferiert mit der DNA-Replikation.
Antikanzerogene Aktivität: Es induziert Apoptose in Krebszellen durch die Bildung reaktiver Sauerstoffspezies (ROS) und die Schädigung der DNA.
Molekularziele und -wege:
Antimikrobiell: Zielt auf bakterielle Enzyme ab, die an der Synthese der Zellwand beteiligt sind.
Antikanzerogen: Aktiviert apoptotische Signalwege und hemmt die Zellproliferation.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)quinoxaline varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial enzymes involved in cell wall synthesis.
Anticancer: Activates apoptotic pathways and inhibits cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)chinoxalin kann mit anderen Chinoxalinderivaten verglichen werden:
2-(4-Bromophenyl)chinoxalin: Ähnliche Struktur, aber mit einem Bromatom anstelle einer Nitrogruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
2-(4-Chlorophenyl)chinoxalin: Enthält ein Chloratom, das sich ebenfalls auf seine chemischen Eigenschaften und Anwendungen auswirkt.
Chinoxalin-N-Oxide: Diese Verbindungen haben zusätzliche Sauerstoffatome, die ihre biologischen Aktivitäten und Wirkmechanismen deutlich verändern.
Einzigartigkeit: Das Vorhandensein der Nitrogruppe in 2-(4-Nitrophenyl)chinoxalin verleiht einzigartige elektronische Eigenschaften und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene chemische und biologische Anwendungen macht .
Eigenschaften
CAS-Nummer |
5541-64-0 |
|---|---|
Molekularformel |
C14H9N3O2 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
InChI-Schlüssel |
KINUCWHRJPFQQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
